N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide

Medicinal Chemistry Drug Discovery Property‑Based Design

This research-grade screening compound features dual para-fluorine substituents optimizing CNS multiparameter optimization (MPO) compliance. Procure unlabeled material for PET tracer development or systematic SAR studies. Distinct from bulkier or more polar analogs, it serves as a blank-slate negative control in GPCR panel screens. Ideal for brain-penetrant lead discovery programs.

Molecular Formula C18H20F2N2O
Molecular Weight 318.368
CAS No. 899975-58-7
Cat. No. B2971850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide
CAS899975-58-7
Molecular FormulaC18H20F2N2O
Molecular Weight318.368
Structural Identifiers
SMILESCN(C)C(CNC(=O)CC1=CC=C(C=C1)F)C2=CC=C(C=C2)F
InChIInChI=1S/C18H20F2N2O/c1-22(2)17(14-5-9-16(20)10-6-14)12-21-18(23)11-13-3-7-15(19)8-4-13/h3-10,17H,11-12H2,1-2H3,(H,21,23)
InChIKeyHDGSZWFMXQYWTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N‑(2‑(dimethylamino)‑2‑(4‑fluorophenyl)ethyl)‑2‑(4‑fluorophenyl)acetamide (CAS 899975‑58‑7) – Core Identity for Scientific Procurement


N‑(2‑(dimethylamino)‑2‑(4‑fluorophenyl)ethyl)‑2‑(4‑fluorophenyl)acetamide (CAS 899975‑58‑7) is a synthetic small‑molecule acetamide characterized by a molecular formula of C18H20F2N2O and a monoisotopic mass of 318.15 Da [REFS‑1]. The structure incorporates two para‑fluorophenyl rings and a central tertiary‑amine scaffold, conferring moderate lipophilicity (cLogP ≈ 3.6) and hydrogen‑bond donor/acceptor capabilities typical of CNS‑ or GPCR‑oriented screening compounds [REFS‑1]. Publicly available bioactivity data for this precise chemotype is extremely limited; the compound has been catalogued primarily by commercial suppliers as a research‑grade screening molecule, and no peer‑reviewed pharmacological or industrial application studies have been identified in major databases [REFS‑2]. Its procurement value therefore rests on its distinct physicochemical fingerprint and the absence of documented off‑target liabilities relative to structurally proximal analogs.

Why CAS 899975‑58‑7 Cannot Be Simply Exchanged for In‑Class Analogs


Although the N‑(2‑(dimethylamino)‑2‑phenethyl)‑acetamide scaffold is shared by numerous screening compounds, small structural variations among analogs profoundly alter molecular recognition, pharmacokinetic behavior, and off‑target profiles. The targeted compound features two para‑fluorine substituents that uniquely modulate electronic distribution and metabolic stability [REFS‑1]. Even closely related analogs—such as N‑[2‑(dimethylamino)‑2‑(4‑(dimethylamino)phenyl)ethyl]‑2‑(4‑fluorophenyl)acetamide (CAS 946340‑14‑3, additional dimethylamino group on the phenyl ring) [REFS‑2] or N‑(2‑(dimethylamino)‑2‑(4‑fluorophenyl)ethyl)‑2‑(naphthalen‑1‑yl)acetamide (extended aromatic system) [REFS‑3]—introduce marked changes in lipophilicity, hydrogen‑bonding capacity, and steric bulk. These differences are sufficient to alter target affinity, selectivity, solubility, and permeability, rendering generic substitution scientifically unreliable without direct comparative data. The absence of published affinity profiles for CAS 899975‑58‑7 further emphasizes the risk of assuming interchangeability; each analog must be treated as a distinct chemical entity until experimentally verified.

Quantitative Differentiation Evidence for N‑(2‑(dimethylamino)‑2‑(4‑fluorophenyl)ethyl)‑2‑(4‑fluorophenyl)acetamide (CAS 899975‑58‑7)


Physicochemical Uniqueness vs. Closest Registered Analog

The target compound possesses a distinct combination of two para‑fluorophenyl groups and a tertiary amine within a compact scaffold (MW 318.15, cLogP 3.6) [REFS‑1]. The most structurally similar analog with a different CAS number, N‑[2‑(dimethylamino)‑2‑[4‑(dimethylamino)phenyl]ethyl]‑2‑(4‑fluorophenyl)acetamide (CAS 946340‑14‑3), incorporates an additional dimethylamino substituent that reduces lipophilicity (cLogP ≈ 3.1) and increases molecular weight (343.4 Da) [REFS‑2]. This divergence alters hydrogen‑bond acceptor count (4 vs. 5) and topological polar surface area (tPSA), parameters that directly influence passive membrane permeability and CNS penetration potential [REFS‑1]. No head‑to‑head biological comparison has been published.

Medicinal Chemistry Drug Discovery Property‑Based Design

Metabolic Stability Inferred from Fluorine Substitution Pattern

The presence of two para‑fluorine atoms on distinct aromatic rings is known to retard cytochrome P450–mediated oxidative metabolism at the para‑position [REFS‑1]. In comparison, the des‑fluoro analog predicted for the core scaffold (e.g., N‑(2‑(dimethylamino)‑2‑phenylethyl)‑2‑phenylacetamide) would lack this protective effect, likely resulting in faster metabolic clearance [REFS‑1]. Although no experimental microsomal stability data exist for the target compound, the structural feature is a well‑established class effect observed across multiple fluorinated arylacetamide series [REFS‑2].

Metabolism Drug Design Fluorine Chemistry

Absence of Known Off‑Target Activity vs. Multitarget Analogs

The compound’s database profile indicates zero publicly reported biological assay results, in contrast to certain structurally related analogs that are known to interact with GPCRs or CYP enzymes [REFS‑1]. For example, the analog N‑[2‑(dimethylamino)ethyl]‑4‑(4‑fluorophenyl)‑1‑piperazinecarboxamide (IC50 310 nM against histamine H1 receptor) demonstrates that subtle scaffold modifications can introduce significant bioactivity [REFS‑2]. The target compound’s lack of annotated targets may represent an opportunity for researchers seeking a clean‑screen starting point free from preconceived biases.

Selectivity Side‑Effect Prediction Screening Libraries

Synthetic Accessibility and Scalability Advantage

The target compound is accessible via a convergent two‑step sequence: reductive amination of 4‑fluorophenylacetic acid with N,N‑dimethyl‑2‑(4‑fluorophenyl)ethylamine, or acylation of the corresponding amine [REFS‑1]. By contrast, analogs containing additional heteroatoms (e.g., the dimethylamino‑phenyl analog) require lengthier syntheses with protecting‑group manipulations, potentially increasing cost and reducing batch‑to‑batch consistency [REFS‑2]. While no commercial‑scale process data are published, the simpler synthetic logic of the target compound suggests a lower procurement risk for medicinal chemistry campaigns requiring multi‑gram quantities.

Process Chemistry Synthetic Tractability Procurement Reliability

Rational Application Scenarios for N‑(2‑(dimethylamino)‑2‑(4‑fluorophenyl)ethyl)‑2‑(4‑fluorophenyl)acetamide Based on Current Evidence


Diversity‑Oriented Screening Library Enrichment for CNS Targets

The compound’s moderate lipophilicity (cLogP ~3.6), low molecular weight (318 Da), and dual para‑fluorination recommend it as a CNS‑MPO‑compliant scaffold [REFS‑1]. Inclusion in a screening deck alongside its more polar or bulkier analogs allows exploration of lipophilicity‑activity relationships without the confounding influence of additional hydrogen‑bond donors or large aromatic systems. Procurement of this specific chemotype, rather than the dimethylamino‑phenyl analog, is justified when the screening objective prioritizes brain‑penetrant physicochemical space.

Negative Control or Clean‑Start Probe for GPCR Panel Screens

Because no GPCR or enzyme activity is currently annotated for this compound [REFS‑2], it can serve as a blank‑slate negative control in panel screens where structurally related analogs exhibit confirmed receptor interactions. Researchers seeking to avoid pre‑annotated polypharmacology will find this compound a safer starting point than analogs with reported H1 or other receptor activities.

Fluorine‑Isotopic Labeling and ¹⁸F‑PET Tracer Precursor

The two chemically distinct para‑fluorine positions may enable selective radiochemical displacement with [¹⁸F]fluoride, provided the precursor synthesis is developed. The compound’s compact size and favorable cLogP support its exploration as a potential PET tracer candidate for CNS imaging. Procurement of the unlabeled compound is a prerequisite for cold synthesis validation before committing to radiolabeling.

Structure‑Activity Relationship (SAR) Expansion Around a Privileged Ethylenediamine Core

The ethylenediamine‑like core (dimethylamino‑ethyl‑amide) is a privileged motif in histamine and dopamine receptor ligands [REFS‑3]. The target compound’s symmetrical para‑fluorination provides a unique entry point for systematic SAR studies by sequential replacement of each fluorine with alternative substituents. This compound is therefore strategically valuable as a modular synthetic intermediate, distinct from analogs that already incorporate mixed functionality.

Quote Request

Request a Quote for N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.